tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a bromine atom at the 7-position of the quinoline ring and a tert-butyl ester group. It has garnered attention in both organic synthesis and medicinal chemistry due to its potential applications as an intermediate in drug development and material science. The compound is identified by the CAS Number 1187932-64-4 and has a molecular weight of 312.21 g/mol.
This compound can be synthesized from simpler precursors, notably from 3,4-dihydroquinoline through bromination and subsequent esterification processes. Its unique properties make it a subject of interest in various scientific studies, particularly in pharmacology and organic synthesis.
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate belongs to the class of dihydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the bromine atom and the tert-butyl ester group contributes to its distinct reactivity and potential therapeutic effects.
The synthesis of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves two main steps:
The molecular structure of tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be described by its IUPAC name and structural formula:
The structure features a quinoline ring system with a tert-butyl ester functional group and a bromine substituent at the 7-position. This arrangement influences its chemical behavior and interactions with biological targets.
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are typically carried out under mild conditions to ensure high selectivity and yield.
The molecular weight is approximately 312.21 g/mol, which influences its solubility and reactivity characteristics.
tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several notable applications:
The systematic IUPAC name tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate precisely defines its molecular structure: a quinoline core hydrogenated at the 3,4-positions, substituted by bromine at C7, and featuring a tert-butoxycarbonyl (Boc) protective group on the ring nitrogen. Its molecular formula is C₁₄H₁₈BrNO₂ with a molecular weight of 312.20 g/mol [1] [9]. The core scaffold classifies as a 1,2,3,4-tetrahydroquinoline, distinct from isoquinoline derivatives which exhibit different ring fusion and atom numbering. This structural difference significantly influences reactivity and applications.
Key Structural Features:
Comparative Structural Analysis:
Characteristic | Quinoline Derivative | Isoquinoline Analog |
---|---|---|
CAS Registry No. | 1187932-64-4 [1] [9] | 258515-65-0 [4] |
Ring Fusion | Benzene[b]-fused pyridine | Benzene[c]-fused pyridine |
Nitrogen Position | Position 1 | Position 2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=C(Br)C=C2 [cit:1] | CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(Br)C=C2 [cit:2] |
Storage Conditions | Sealed, dry, 2-8°C [1] [9] | Sealed, dry, 2-8°C [3] [4] |
The synthesis of Boc-protected tetrahydroquinolines emerged prominently in the late 1990s-early 2000s alongside advances in protective group strategies and transition metal-catalyzed functionalization. The specific 7-bromo derivative was developed as pharmaceutical research increasingly required regioselectively functionalized heterocyclic building blocks. The compound's genesis aligns with three key developments:
The earliest commercial appearance of this specific compound in chemical catalogs occurred circa 2010, reflecting pharmaceutical industry demand for complex intermediates in kinase inhibitor programs [1] [4].
This molecule occupies a strategic position in synthetic workflows due to three defining attributes:
Regiochemical Control: The C7-bromine operates as a molecular "handle" for diversification. Its position directs electrophilic substitution to C5 and metalation to C8, enabling sequential functionalization patterns impossible with simpler haloquinolines [9] [10].
Protective Group Orthogonality: The Boc group withstands a wide range of transformations (organometallic reactions, reductions, electrophilic substitutions) yet cleaves readily under mild acidic conditions. This allows nitrogen functionalization after ring system elaboration—critical for preparing secondary amines, amides, or sulfonamides in drug candidates [4].
Drug-Likeness Enhancement: Computational profiling predicts favorable properties:
Table: Computational ADMET Profile Prediction
Parameter | Predicted Value | Significance |
---|---|---|
GI Absorption | High | Favorable oral bioavailability |
BBB Permeation | Yes | CNS-targeting potential |
P-gp Substrate | No | Reduced efflux concerns |
CYP1A2 Inhibition | Yes | Potential drug-drug interactions |
CYP2C19 Inhibition | Yes | Metabolic stability considerations |
Lipinski Violations | 0 | Drug-like properties |
Veber Rule Compliance | Yes (TPSA=29.54, RB=3) | Favorable pharmacokinetics |
Source: Computational chemistry data from Ambeed [10]
The bromine atom enables preparation of:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: